molecular formula C8H6F4O B14544515 Benzene, 1-fluoro-4-(2,2,2-trifluoroethoxy)- CAS No. 62158-87-6

Benzene, 1-fluoro-4-(2,2,2-trifluoroethoxy)-

Cat. No.: B14544515
CAS No.: 62158-87-6
M. Wt: 194.13 g/mol
InChI Key: QYXUKVGMIRLQGD-UHFFFAOYSA-N
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Description

Benzene, 1-fluoro-4-(2,2,2-trifluoroethoxy)- is an organic compound characterized by the presence of a benzene ring substituted with a fluoro group and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-4-(2,2,2-trifluoroethoxy)- typically involves the reaction of 1-fluoro-4-nitrobenzene with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product after purification .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Types of Reactions:

    Substitution Reactions: Benzene, 1-fluoro-4-(2,2,2-trifluoroethoxy)- can undergo nucleophilic aromatic substitution reactions due to the presence of the fluoro group.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively documented.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted benzene derivative.

Scientific Research Applications

Benzene, 1-fluoro-4-(2,2,2-trifluoroethoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-fluoro-4-(2,2,2-trifluoroethoxy)- involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, potentially leading to inhibitory or modulatory effects. The exact pathways and molecular interactions depend on the specific biological context and target .

Comparison with Similar Compounds

Uniqueness: Benzene, 1-fluoro-4-(2,2,2-trifluoroethoxy)- is unique due to the presence of both a fluoro and a trifluoroethoxy group, which can significantly influence its chemical reactivity and biological activity. The trifluoroethoxy group, in particular, imparts unique electronic properties that can enhance the compound’s interactions with various molecular targets.

Properties

CAS No.

62158-87-6

Molecular Formula

C8H6F4O

Molecular Weight

194.13 g/mol

IUPAC Name

1-fluoro-4-(2,2,2-trifluoroethoxy)benzene

InChI

InChI=1S/C8H6F4O/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4H,5H2

InChI Key

QYXUKVGMIRLQGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(F)(F)F)F

Origin of Product

United States

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